1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea
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Overview
Description
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminocyclobutyl group and a chloromethylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-aminocyclobutanol with 3-chloro-2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted urea compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for various biological processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as peptic ulcers and kidney stones, due to its enzyme inhibitory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea involves the inhibition of specific enzymes, such as urease. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic pathways that rely on urease activity, leading to therapeutic effects in conditions like peptic ulcers and kidney stones.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)thiourea
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)carbamate
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)amide
Uniqueness
Compared to these similar compounds, 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea exhibits unique properties such as higher stability, enhanced reactivity, and specific enzyme inhibitory activity. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-7-8(13)3-2-4-10(7)15-12(17)16-11-6-5-9(11)14/h2-4,9,11H,5-6,14H2,1H3,(H2,15,16,17)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLKHXHXSOQHW-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N[C@H]2CC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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